Phenyltrimethylammonium tribromide

Catalog No.
S539501
CAS No.
4207-56-1
M.F
C9H14Br3N-2
M. Wt
375.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethylammonium tribromide

CAS Number

4207-56-1

Product Name

Phenyltrimethylammonium tribromide

IUPAC Name

trimethyl(phenyl)azanium;tribromide

Molecular Formula

C9H14Br3N-2

Molecular Weight

375.93 g/mol

InChI

InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3

InChI Key

VVHZJARZKKLEOT-UHFFFAOYSA-K

SMILES

C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br

Solubility

Soluble in DMSO

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-]

Description

The exact mass of the compound Phenyltrimethylammonium tribromide is 516.826 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173340. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Applications:

  • Organic synthesis: Due to its positive charge (cationic nature), PhTMABr₃ might act as a phase-transfer catalyst in organic reactions. Phase-transfer catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) for efficient reaction processes []. However, further research is needed to confirm its effectiveness and compare it to established catalysts.
  • Antimicrobial properties: Quaternary ammonium compounds are known for their antimicrobial properties []. PhTMABr₃, with its quaternary ammonium structure, might possess some level of antimicrobial activity. However, its efficacy against specific microbes and its potential for development as a disinfectant need investigation.

Phenyltrimethylammonium tribromide is a quaternary ammonium salt with the chemical formula C9H14NBr3C_9H_{14}NBr_3. It features a phenyl group attached to a trimethylammonium moiety, making it a versatile reagent in organic synthesis. The compound is known for its ability to facilitate bromination reactions and is often utilized in various organic transformations due to its high reactivity and stability under different conditions .

PhTMABr3 acts as a source of electrophilic bromine (Br+). The positive charge on the nitrogen atom weakens the Br-N bond, making the bromine atom more susceptible to attack by the electron-rich double bond in an alkene. The reaction proceeds through a cyclic intermediate and ultimately leads to the formation of a vicinal dibromide (two bromine atoms on adjacent carbons) [].

PhTMABr3 is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory system. Due to the presence of bromine, it is also suspected to be a carcinogen [].

Phenyltrimethylammonium tribromide serves primarily as a brominating agent. It can participate in several types of reactions, including:

  • Bromination of Alkenes: The compound can add bromine across double bonds, converting alkenes into dibromides.
  • Formation of Azo Compounds: It reacts with tosylhydrazones to produce tosylazoalkenes, demonstrating its utility in synthesizing nitrogen-containing compounds .
  • Coupling Reactions: It has been reported to effectively catalyze coupling reactions involving carbon dioxide and epoxides, showcasing its role in green chemistry applications .

Phenyltrimethylammonium tribromide can be synthesized through several methods:

  • Direct Bromination: The compound can be synthesized by reacting phenyltrimethylammonium bromide with bromine in suitable solvents.
  • Use of Brominating Agents: It can also be prepared by treating phenyltrimethylammonium salts with strong brominating agents, such as N-bromosuccinimide or molecular bromine, under controlled conditions .

Phenyltrimethylammonium tribromide finds applications in various fields:

  • Organic Synthesis: It is widely used as a brominating agent for the synthesis of complex organic molecules.
  • Catalysis: Its role as a catalyst in coupling reactions makes it valuable in synthetic chemistry.
  • Research: The compound is utilized in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving phenyltrimethylammonium tribromide focus on its reactivity with different substrates. For example, it has been shown to interact effectively with alkenes and tosylhydrazones, leading to significant product formation. These interactions highlight its versatility as a reagent and its potential for further exploration in synthetic pathways.

Phenyltrimethylammonium tribromide belongs to a class of quaternary ammonium salts that are often used in organic synthesis. Here are some similar compounds:

Compound NameStructureUnique Features
Phenyltrimethylammonium bromideC9H12BrNLess reactive than tribromide; used for simpler brominations.
Pyridine hydrobromide perbromideC5H6BrNMore polar; used in reactions requiring stronger electrophiles.
2-Carboxyethyltriphenylphosphonium perbromideC18H20Br3O2PContains phosphorus; used for specific phosphonium transformations.

Phenyltrimethylammonium tribromide stands out due to its tri-brominated structure, which enhances its reactivity compared to mono- or di-brominated analogs. Its ability to facilitate complex transformations makes it particularly valuable in organic synthesis.

Structural Characteristics

Phenyltrimethylammonium tribromide consists of a positively charged phenyltrimethylammonium ion paired with a tribromide (Br₃⁻) counterion. The tribromide anion confers enhanced electrophilic bromination capabilities compared to molecular bromine (Br₂), while the quaternary ammonium cation improves solubility in polar aprotic solvents. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₉H₁₄Br₃N
Molecular Weight375.93 g/mol
Melting Point110–117°C (dec.)
SolubilityInsoluble in water; soluble in THF, DMSO

Systematic Nomenclature

The compound’s IUPAC name is trimethyl(phenyl)azanium tribromide, reflecting its ammonium cation and tribromide anion. Common synonyms include:

  • Trimethylphenylammonium tribromide
  • Phenyltrimethylammonium perbromide
  • Jacques reagent (historically significant in early synthetic protocols) .

Its CAS registry number (4207-56-1) and EC number (224-127-8) are standardized identifiers critical for regulatory and commercial referencing .

Phenyltrimethylammonium tribromide can be synthesized through several established methodologies, each employing different precursor compounds and reaction conditions. The most well-documented and widely used preparation protocol involves a two-step process beginning with the formation of phenyltrimethylammonium sulfomethylate as an intermediate [1] [2].

Classical Jacques-Marquet Method

The classical preparation method, originally developed by Jacques and Marquet and later refined by various researchers, represents the most reliable synthetic route for phenyltrimethylammonium tribromide [3] [1] [2]. This method proceeds through the following sequential steps:

Step 1: Formation of Phenyltrimethylammonium Sulfomethylate

The initial step involves the quaternization of N,N-dimethylaniline with dimethyl sulfate in toluene. A solution containing 24.8 grams (0.205 mole) of freshly distilled N,N-dimethylaniline in 100 milliliters of toluene is prepared in a 250-milliliter Erlenmeyer flask equipped with a thermometer and magnetic stirrer [2]. The solution is heated to approximately 40 degrees Celsius, and 25 grams (0.20 mole) of distilled dimethyl sulfate is added dropwise over 20 minutes using an addition funnel. The colorless sulfomethylate begins to crystallize within minutes of addition. The temperature rises slowly over one hour, approaching 50 degrees Celsius. The reaction is allowed to proceed at ambient temperature for 1.5 hours after complete addition, followed by heating on a steam bath for one hour [2]. The phenyltrimethylammonium sulfomethylate is isolated by filtration, washed with dry toluene, and dried under vacuum, yielding 44-46.5 grams (89-94% yield) [2].

Step 2: Conversion to Tribromide

The second step involves treating the sulfomethylate intermediate with hydrobromic acid and bromine. A solution of 10 grams (0.040 mole) of phenyltrimethylammonium sulfomethylate in 10 milliliters of 48% hydrobromic acid, diluted with 10 milliliters of water, is prepared in a 125-milliliter Erlenmeyer flask with magnetic stirring [2]. Bromine (7.8 grams, 0.049 mole) is added dropwise from a dropping funnel over 20 minutes [2]. An orange-yellow precipitate forms immediately, and the mixture is stirred at room temperature for 5-6 hours. The crude phenyltrimethylammonium tribromide (approximately 15 grams) is filtered, washed with water, and air-dried. Recrystallization from 25 milliliters of acetic acid yields 12.9-14.0 grams (86-93% yield) of orange crystals with a melting point of 113-115 degrees Celsius [3] [2].

Alternative Precursor-Based Methods

Direct Bromination of Phenyltrimethylammonium Bromide

An alternative approach involves the direct conversion of phenyltrimethylammonium bromide to the tribromide using molecular bromine in acetic acid solution [3] [4]. This method, based on the original Vorländer-Siebert procedure, offers a more direct synthetic route but requires careful handling of bromine vapor. One molecular proportion of phenyltrimethylammonium bromide dissolved in glacial acetic acid is treated with bromine solution, initiating immediate crystallization [5].

Biomimetic Peroxo-Metal Mediated Synthesis

A modern environmentally friendly approach employs peroxo-metal intermediates for the oxidative conversion of quaternary ammonium bromides to tribromides [6] [7]. This method utilizes hydrogen peroxide activated by transition metal catalysts such as vanadium(V) or molybdenum(VI) in acidic medium. The process involves mixing molybdic acid monohydrate (0.46 millimole) with 30% hydrogen peroxide (264.55 millimole) at room temperature for 30 minutes [6]. The clear filtrate is combined with quaternary ammonium bromide and potassium bromide in 1M sulfuric acid, resulting in yellow precipitate formation. This method achieves yields of 80-95% under mild reaction conditions [6] [7].

Large-Scale Production Techniques

Industrial-scale production of phenyltrimethylammonium tribromide requires consideration of safety, environmental impact, and economic factors. Several scalable methodologies have been developed to address these requirements while maintaining product quality and consistency.

Continuous Flow Synthesis

Large-scale production benefits from continuous flow reactor systems that provide better temperature control, mixing efficiency, and safety management compared to batch processes [8]. The quaternization reaction between N,N-dimethylaniline and dimethyl sulfate can be conducted in continuous stirred tank reactors with precise temperature control at 30-50 degrees Celsius [9]. Flow rates are adjusted to maintain residence times of 1.5-2 hours, ensuring complete conversion while minimizing side reactions.

Solvent-Free Methodologies

Industrial applications increasingly favor solvent-free synthesis approaches to reduce environmental impact and processing costs [6] [10]. The grinding method employs mechanical activation of reactants without organic solvents. Quaternary ammonium bromide, potassium bromide, and oxidizing agents such as potassium permanganate are combined with sulfuric acid under controlled grinding conditions [10]. This approach eliminates solvent recovery requirements and reduces waste generation.

Process Optimization Parameters

Large-scale production requires optimization of several critical parameters:

Temperature Control: Maintaining temperatures between 30-50 degrees Celsius during quaternization prevents decomposition and ensures consistent product quality [9] [2]. Industrial reactors employ jacketed vessels with precise temperature monitoring and control systems.

Reaction Time: Extended reaction times of 5-6 hours for the bromination step ensure complete conversion and high yields [3] [2]. Continuous monitoring of reaction progress through sampling and analytical verification maintains process consistency.

Crystallization and Purification: Large-scale crystallization from acetic acid requires controlled cooling rates and seeding protocols to achieve uniform crystal size distribution [3]. Multiple recrystallization stages may be employed to achieve commercial purity specifications of 96-98% [11] [12].

Purity Assessment and Analytical Validation

Comprehensive analytical characterization ensures product quality and consistency for both research and industrial applications. Multiple complementary analytical techniques provide thorough validation of purity and structural integrity.

Primary Purity Determination Methods

Iodometric Titration

Iodometric titration serves as the primary method for quantitative determination of active bromine content [11] [12] [14]. The method involves treating a known quantity of phenyltrimethylammonium tribromide with excess potassium iodide in acidic solution, liberating iodine proportional to the tribromide content. The liberated iodine is titrated with standardized sodium thiosulfate solution using starch indicator. Commercial specifications require minimum purity levels of 96.0-98.0% by iodometric titration [11] [12] [14].

Melting Point Determination

Melting point analysis provides a rapid assessment of purity and identity confirmation [11] [12] [14]. Pure phenyltrimethylammonium tribromide exhibits a sharp melting point range of 113-118 degrees Celsius with decomposition. Broader melting ranges or deviation from expected values indicate impurities or degradation products. Commercial standards specify melting points of 113-117 degrees Celsius [11] [14].

Spectroscopic Characterization

Infrared Spectroscopy

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

374.86559 g/mol

Monoisotopic Mass

372.86764 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9V4E7J2MSS

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Corrosive

Other CAS

4207-56-1

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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